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2-Nitro-5-(1-pyrrolidinyl)aniline

Cat. No.: B1302263
CAS No.: 289913-98-0
M. Wt: 207.23 g/mol
InChI Key: KZZVVXNPKKQIJZ-UHFFFAOYSA-N
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Description

Structural Significance within Nitroaniline and Pyrrolidine (B122466) Chemistry

The structure of 2-Nitro-5-(1-pyrrolidinyl)aniline is a composite of two key functional motifs: a nitroaniline core and a pyrrolidine ring. The nitroaniline portion, specifically a 2-nitroaniline (B44862) derivative, is characterized by an amino group (-NH2) and a nitro group (-NO2) attached to a benzene (B151609) ring. The relative positions of these groups influence the electronic properties and reactivity of the aromatic ring. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and increases the acidity of the amino group. The amino group, conversely, is an activating group.

The pyrrolidine substituent, a five-membered saturated nitrogen-containing heterocycle, is a common feature in many biologically active compounds and is widely used by medicinal chemists. pharmaffiliates.com Its incorporation into the aniline (B41778) structure introduces a non-planar, three-dimensional element, which can be crucial for the steric and conformational properties of larger molecules derived from it. pharmaffiliates.com The pyrrolidine ring is known for its ability to explore pharmacophore space effectively due to its sp³-hybridized carbons. pharmaffiliates.com

A related compound, N-Ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline (CAS No. 597545-61-4), showcases how the aniline nitrogen can be further functionalized, highlighting the synthetic versatility of this scaffold. bldpharm.com

Relevance of the this compound Scaffold in Advanced Synthetic Design

The this compound scaffold serves as a valuable building block in the design of more elaborate molecules, particularly those with potential pharmaceutical applications. Its utility is often as an intermediate that undergoes further chemical modifications. For instance, substituted anilines are crucial components in the synthesis of various heterocyclic compounds and are often used in the development of kinase inhibitors for cancer therapy. A patent for 2-(2,4,5-substituted-anilino)pyrimidine derivatives as EGFR modulators for treating cancer highlights the importance of substituted anilines in medicinal chemistry. google.com

The synthesis of analogous compounds provides insight into the likely synthetic routes to this compound and its derivatives. For example, the synthesis of 2-Nitro-5-(1-piperazinyl)aniline is achieved by reacting 5-chloro-2-nitroaniline (B48662) with piperazine (B1678402) in the presence of a base. chemicalbook.com Similarly, 2-nitro-5-(phenylthio)-anilines are prepared by reacting 5-chloro-2-nitroanilines with thiophenols. google.com This suggests that a common and effective method for the synthesis of this compound would involve the nucleophilic aromatic substitution of a suitable 5-halo-2-nitroaniline with pyrrolidine.

The reactivity of the functional groups in this compound allows for a variety of subsequent reactions. The nitro group can be reduced to an amino group, creating a diamine that can be used to form various heterocyclic systems. The primary amino group can be acylated, alkylated, or used in cyclization reactions to build more complex structures.

Overview of Research Directions for Substituted Anilines and Heterocyclic Compounds

Research into substituted anilines and heterocyclic compounds is a vibrant and rapidly evolving field within organic and medicinal chemistry. Substituted nitroaromatics, including nitroanilines, are important intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals. researchgate.net

The development of novel synthetic methods for creating substituted anilines and for incorporating heterocyclic moieties remains a key focus. This includes the exploration of new catalysts and reaction conditions to improve efficiency, selectivity, and functional group tolerance. nih.gov

Furthermore, the pyrrolidine motif is a highly sought-after scaffold in drug discovery. pharmaffiliates.com Its derivatives have shown a wide range of biological activities, and there is ongoing research into the synthesis and application of novel pyrrolidine-containing molecules. The synthesis of pyrrolidine derivatives can be achieved through various methods, including the functionalization of pre-existing pyrrolidine rings or the construction of the ring from acyclic precursors. organic-chemistry.orgresearchgate.net The combination of the substituted aniline and pyrrolidine moieties in this compound makes it a relevant starting point for the exploration of new chemical space in these important areas of research.

Compound and Data Tables

Table 1: Compound Names Mentioned in the Article

Compound NameCAS Number
This compound289913-98-0
N-Ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline597545-61-4
2-Nitro-5-(1-piperazinyl)aniline96103-52-5
2-nitro-5-(phenylthio)-aniline43156-47-4
5-chloro-2-nitroaniline1635-61-6
piperazine110-85-0
pyrrolidine123-75-1
4-CHLORO-2-NITRO-5-(1-PYRROLIDINYL)ANILINE87200-62-2

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N3O2 B1302263 2-Nitro-5-(1-pyrrolidinyl)aniline CAS No. 289913-98-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-5-pyrrolidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c11-9-7-8(12-5-1-2-6-12)3-4-10(9)13(14)15/h3-4,7H,1-2,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZVVXNPKKQIJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401319923
Record name 2-nitro-5-pyrrolidin-1-ylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401319923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807066
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

289913-98-0
Record name 2-nitro-5-pyrrolidin-1-ylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401319923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 2 Nitro 5 1 Pyrrolidinyl Aniline

Precursor Synthesis and Functional Group Introduction

The successful synthesis of the target molecule relies heavily on the preparation of suitable precursors. This involves the strategic introduction of nitro and amino functionalities onto an aromatic ring, often in conjunction with a leaving group that facilitates the subsequent amination step.

Halogenated Nitrobenzene Precursors for Amination

Halogenated nitrobenzenes are crucial starting materials for the synthesis of 2-Nitro-5-(1-pyrrolidinyl)aniline. These precursors contain a nitro group, which activates the aromatic ring towards nucleophilic attack, and a halogen atom that serves as a leaving group. A common precursor is 5-chloro-2-nitroaniline (B48662). The synthesis of such precursors often involves the nitration of a dihalogenated benzene (B151609) derivative, followed by a selective amination or reduction. For instance, the reduction of a nitro group on an aromatic ring can be achieved using various methods, including catalytic hydrogenation with a platinum catalyst or using reagents like zinc, iron, or tin(II) chloride in dilute mineral acid. libretexts.org Another approach involves the direct halogenation of nitrosoarenes using copper(II) halides to yield para-halogenated nitrosoarenes, which can then be converted to the corresponding anilines. acs.org

The synthesis of halogenated anilines from halogenated nitrobenzenes can also be accomplished through liquid-phase catalytic hydrogenation using sulfurized supported noble metal catalysts. google.com This method allows for the conversion under controlled temperature and pressure conditions. google.com

Precursor TypeKey FeaturesSynthetic Utility
Halogenated NitroanilinesContains activating nitro group and a leaving group (halogen).Direct precursor for nucleophilic aromatic substitution with pyrrolidine (B122466).
Dihalogenated NitrobenzenesTwo leaving groups allow for sequential or selective substitution.Can be used to introduce different amine functionalities.
Halogenated NitrosoarenesCan be converted to halogenated anilines.Offers an alternative route to key precursors.

Preparation of Substituted Pyrrolidines

The pyrrolidine moiety is a fundamental component of the target molecule. While pyrrolidine itself is commercially available, the synthesis of substituted pyrrolidines is essential for creating analogs of this compound. A variety of methods exist for constructing the pyrrolidine ring. nih.gov One common strategy is the reductive amination of diketones with anilines, which can be catalyzed by iridium complexes. nih.gov Other methods include the cyclization of amine-tethered alkynes, which can be a one-pot reaction leading to functionalized pyrrolidines. nih.gov Furthermore, proline and its derivatives, such as 4-hydroxyproline, serve as valuable chiral precursors for the synthesis of stereochemically defined substituted pyrrolidines. mdpi.com

Nucleophilic Aromatic Substitution Approaches

The core reaction in the synthesis of this compound is the nucleophilic aromatic substitution (SNA_r_) of an activated nitroarene with pyrrolidine. This reaction is a cornerstone of aromatic chemistry and allows for the formation of the C-N bond between the aromatic ring and the pyrrolidine nitrogen. youtube.comnih.gov

Amination of Activated Nitroarenes with Pyrrolidine

The presence of the nitro group ortho or para to the leaving group is critical for activating the aromatic ring towards nucleophilic attack by pyrrolidine. researchgate.net The reaction proceeds through a stepwise mechanism involving the initial addition of pyrrolidine to the carbon atom bearing the leaving group, forming a Meisenheimer intermediate. nih.gov This intermediate is a resonance-stabilized carbanion. The subsequent elimination of the leaving group restores the aromaticity of the ring and yields the final product.

A specific example is the reaction of 5-chloro-2-nitroaniline with pyrrolidine. In this case, the electron-withdrawing nitro group facilitates the attack of the pyrrolidine nitrogen at the carbon atom attached to the chlorine atom.

Optimization of Reaction Conditions (Solvent, Temperature, Base, Catalysis)

The efficiency of the nucleophilic aromatic substitution reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, the presence of a base, and the use of a catalyst.

Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylacetamide (DMAc) are commonly used to facilitate the reaction. chemicalbook.com These solvents can solvate the charged intermediate, thereby stabilizing it and increasing the reaction rate.

Temperature: The reaction is often carried out at elevated temperatures to overcome the activation energy barrier. chemicalbook.com However, the temperature must be carefully controlled to avoid side reactions.

Base: A base, such as potassium carbonate or sodium hydroxide (B78521), is frequently added to the reaction mixture. chemicalbook.com The base serves to neutralize the acid (e.g., HCl) that is formed during the reaction, which can protonate the amine nucleophile and render it unreactive.

Catalysis: While many S_N_Ar reactions proceed without a catalyst, certain transformations can be accelerated by the use of catalysts. For instance, in related reactions involving dihalogenated aromatic compounds, metallic catalysts with phosphorus-containing ligands have been employed. google.com

A documented synthesis of a similar compound, 2-nitro-5-(1-piperazinyl)aniline, from 5-chloro-2-nitroaniline and piperazine (B1678402) was carried out in N,N-dimethylacetamide with potassium carbonate as a base at 120°C for 21 hours, resulting in an 84% yield. chemicalbook.com

ParameterTypical ConditionsRationale
Solvent N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N,N-Dimethylacetamide (DMAc)Polar aprotic, stabilizes charged intermediates.
Temperature Elevated (e.g., 120°C)Overcomes activation energy, increases reaction rate.
Base Potassium carbonate (K₂CO₃), Sodium hydroxide (NaOH)Neutralizes acid by-product, prevents protonation of the amine.
Catalysis Often not required, but can be used in specific cases.Can accelerate reaction rates and improve selectivity.

Alternative Synthetic Routes for this compound Analogs

While nucleophilic aromatic substitution is the most direct route, alternative strategies exist for the synthesis of analogs of this compound. One such approach involves the reaction of donor-acceptor cyclopropanes with anilines. mdpi.com This method can lead to the formation of 1,5-substituted pyrrolidin-2-ones, which could potentially be further modified to yield the desired aniline (B41778) derivatives. mdpi.com

Another strategy for creating analogs involves modifying the aromatic core. For instance, the synthesis of 2-nitro-5-(phenylthio)-anilines has been achieved by reacting 5-chloro-2-nitroanilines with thiophenols in the presence of ammonia. google.com This demonstrates the versatility of the 5-chloro-2-nitroaniline precursor for introducing different functionalities at the 5-position.

Furthermore, modern synthetic methods are continually being developed. For example, the aza-Diels-Alder reaction has been used as an alternative strategy for constructing six-membered heterocyclic rings in drug synthesis, highlighting the ongoing innovation in heterocyclic chemistry. beilstein-journals.org

Reductive Amination Strategies

Reductive amination represents a viable, though potentially challenging, route to N-aryl-substituted pyrrolidines. nih.gov This method typically involves the reaction of an amine with a carbonyl compound to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. In the context of synthesizing this compound, a potential strategy would involve the reaction of 4-amino-3-nitrophenylamine (a hypothetical precursor) with a 1,4-dicarbonyl compound, such as succinaldehyde (B1195056) or a derivative, followed by reduction.

A more practical approach, however, involves the direct reductive amination of a diketone with an aniline. nih.gov For instance, the synthesis of N-aryl-substituted pyrrolidines has been successfully achieved through the iridium-catalyzed transfer hydrogenation of diketones in the presence of anilines. nih.gov This method offers a practical pathway where the N-aryl-substituted pyrrolidine is formed via successive reductive amination. nih.gov While this specific reaction has been demonstrated for various anilines, its application to a nitro-substituted aniline would require careful optimization to avoid reduction of the nitro group. The choice of a chemoselective reducing agent that preferentially reduces the imine over the nitro group would be critical.

Reactant 1Reactant 2CatalystSolventProductYield
DiketoneAnilineIridium ComplexWaterN-aryl-substituted pyrrolidineGood to Excellent

Table based on findings from a study on reductive amination of diketones with anilines. nih.gov

Cross-Coupling Reactions Leading to Substituted Nitroanilines

Cross-coupling reactions are powerful tools for the formation of carbon-nitrogen bonds and represent a highly effective strategy for the synthesis of this compound. numberanalytics.comorganic-chemistry.org Two principal methods stand out: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of aromatic chemistry, where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org The reaction is particularly favored when the aromatic ring is activated by strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. wikipedia.org This makes an SNAr approach highly suitable for the synthesis of this compound.

A plausible synthetic route would involve the reaction of a 5-halo-2-nitroaniline (where the halogen is typically fluorine or chlorine for higher reactivity) with pyrrolidine. The nitro group at the 2-position strongly activates the halogen at the 5-position for nucleophilic displacement by pyrrolidine. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. A similar synthesis of 5-(Piperazin-1'-yl)-2-nitroaniline was achieved by reacting 5-chloro-2-nitroaniline with piperazine in the presence of potassium carbonate in N,N-dimethylacetamide at 120°C, resulting in an 84% yield. chemicalbook.com

Aryl HalideAmineBaseSolventTemperatureYield
5-chloro-2-nitroanilinePiperazineK₂CO₃DMA120°C84%

Table illustrating reaction conditions for a similar SNAr reaction. chemicalbook.com

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines. numberanalytics.comyoutube.com This reaction allows for the formation of a C-N bond between an aryl halide or triflate and an amine. organic-chemistry.org A key advantage of this method is its broad substrate scope and functional group tolerance. numberanalytics.com

In the context of synthesizing this compound, two main strategies can be envisioned:

Coupling of an Aryl Halide with Pyrrolidine: This would involve the reaction of a 5-halo-2-nitroaniline with pyrrolidine, catalyzed by a palladium complex with a suitable bulky, electron-rich phosphine (B1218219) ligand (e.g., XPhos, SPhos). youtube.com The base plays a crucial role in deprotonating the amine and facilitating the catalytic cycle. youtube.com

Coupling of a Nitroarene with an Amine: More recent advancements have shown that the nitro group itself can act as a leaving group in Buchwald-Hartwig type reactions. rsc.orgrhhz.netnih.gov This would open up a pathway where a dinitro- or nitro-halo-benzene could be coupled directly with pyrrolidine. For instance, the Buchwald-Hartwig amination of nitroarenes with various amines has been successfully demonstrated using a Pd(acac)₂/BrettPhos catalytic system. rhhz.net

The catalytic cycle for the Buchwald-Hartwig amination typically involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. numberanalytics.comyoutube.com

CatalystLigandBaseSubstratesProduct
Pd(acac)₂BrettPhosK₃PO₄Nitroarenes, AminesAryl Amines

Table summarizing a catalytic system for Buchwald-Hartwig amination of nitroarenes. rhhz.net

Process Optimization and Scalability Considerations

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.

For SNAr reactions , optimization would focus on:

Solvent Choice: The use of polar aprotic solvents like DMA or DMF is common, but their high boiling points and potential for decomposition can be problematic on a large scale. Greener solvent alternatives would be a key consideration.

Base Selection: While inexpensive inorganic bases like potassium carbonate are effective, their solubility and the resulting heterogeneity of the reaction mixture can affect reaction kinetics and require efficient stirring. chemicalbook.com

Temperature Control: The exothermic nature of the reaction needs to be carefully managed to prevent runaway reactions, especially on a large scale.

For Buchwald-Hartwig amination , scalability considerations include:

Catalyst Loading: Minimizing the loading of the expensive palladium catalyst is a primary economic driver. researchgate.net This can be achieved through the use of highly efficient ligand systems and optimization of reaction conditions.

Ligand Stability: The air and moisture sensitivity of some phosphine ligands can be a challenge in a production environment. The use of more robust, air-stable pre-catalysts is often preferred.

Reaction Time and Temperature: High temperatures and long reaction times, sometimes required for less reactive substrates, can increase energy costs and lead to impurity formation. researchgate.net Optimization studies would aim to find conditions that allow for lower temperatures and shorter reaction cycles.

Purification: The removal of the palladium catalyst and ligands from the final product is crucial, especially for pharmaceutical applications. This often requires specific workup and purification procedures.

Recent research has focused on developing more active and stable catalysts, including N-heterocyclic carbene (NHC)-Pd complexes, which can improve reaction efficiency and reduce catalyst loading. researchgate.net Furthermore, performing these reactions under milder conditions and exploring the use of more environmentally benign solvents are active areas of research that would directly impact the scalability of the synthesis of this compound.

Chemical Reactivity and Mechanistic Investigations of 2 Nitro 5 1 Pyrrolidinyl Aniline

Reactivity of the Nitro Group

The electron-withdrawing nitro group is a primary site for chemical modification, most notably through reduction.

Selective Reduction of the Nitro Moiety to Amine

The conversion of the nitro group in 2-Nitro-5-(1-pyrrolidinyl)aniline to a primary amine is a crucial transformation, yielding the corresponding diamine. This reduction can be achieved with high selectivity using various established methods for nitroarene reduction. The choice of reagent is critical to avoid affecting other functional groups in the molecule.

Commonly employed methods include catalytic hydrogenation and chemical reduction. Catalytic hydrogenation using agents like palladium on carbon (Pd/C) or Raney nickel is highly effective for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.comresearchgate.net For substrates with sensitive functionalities where standard catalytic hydrogenation might be too harsh or lead to side reactions, milder chemical reducing agents are preferred. commonorganicchemistry.com

Tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) is a classic and mild method for reducing aromatic nitro groups to amines, often chosen for its selectivity in multifunctional molecules. commonorganicchemistry.comacsgcipr.org Other metal-acid systems, such as iron (Fe) or zinc (Zn) in acidic media, also provide gentle reduction pathways. commonorganicchemistry.com The use of sulfides, like sodium sulfide (B99878) (Na₂S) or ammonium (B1175870) hydrosulfide (B80085) (NH₄HS), can also be employed for selective reductions, particularly in polynitro compounds where only one nitro group is to be reduced. spcmc.ac.in

Table 1: Common Reagents for the Selective Reduction of Aromatic Nitro Groups

Reagent/System Conditions General Applicability & Selectivity
H₂/Pd-C Methanol or Ethanol, Room Temperature Highly efficient for most nitro groups; may also reduce other unsaturated groups. commonorganicchemistry.com
H₂/Raney Ni Ethanol, Room Temperature/Slight Warming Effective for nitro groups; often used when dehalogenation is a concern. commonorganicchemistry.com
Fe/HCl or Fe/NH₄Cl Water/Ethanol, Reflux Classic, economical, and often selective method (Béchamp reduction).
SnCl₂·2H₂O/HCl Ethanol or Ethyl Acetate, Reflux Mild and selective; well-suited for molecules with other reducible groups. commonorganicchemistry.comacsgcipr.org
NaBH₄/Catalyst e.g., NiCl₂ or CoCl₂, Methanol Requires a catalyst to reduce nitro groups; selectivity depends on the catalytic system.
Na₂S or (NH₄)₂S Aqueous or Alcoholic solution, Heat Useful for selective reduction of one nitro group in dinitro compounds (Zinin reduction). spcmc.ac.in

Mechanisms of Nitro Group Transformation

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. When using a metal and acid, such as tin in hydrochloric acid, the mechanism involves a series of electron transfers from the metal and protonation steps. vedantu.comvaia.com

The reaction begins with the protonation of one of the oxygen atoms of the nitro group, followed by electron transfer from the metal (Sn). This process is repeated, leading to the elimination of a water molecule and the formation of a nitroso intermediate (Ar-N=O). Further reduction of the nitroso group, again via electron transfers and protonations, yields a hydroxylamine (B1172632) intermediate (Ar-NHOH). The final stage involves the reduction of the hydroxylamine to the corresponding primary amine (Ar-NH₂) and the elimination of a second molecule of water. vedantu.comvaia.com Throughout this process, the tin is oxidized from Sn(II) to Sn(IV). vedantu.com

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule, consisting of the aromatic ring and the primary amino group, is susceptible to a range of reactions, particularly electrophilic aromatic substitution and reactions at the nitrogen atom.

Electrophilic Aromatic Substitution Patterns

The benzene (B151609) ring of this compound is polysubstituted, and the regiochemical outcome of electrophilic aromatic substitution (EAS) is governed by the combined directing effects of the existing substituents. imperial.ac.uk

Amino Group (-NH₂): This is a strongly activating, ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic ring via resonance. chemistrysteps.com

Nitro Group (-NO₂): This is a strongly deactivating, meta-director due to its powerful electron-withdrawing nature through both induction and resonance. masterorganicchemistry.com

Pyrrolidinyl Group (-NC₄H₈): As a tertiary amine substituent, this group is also a strongly activating, ortho-, para-director, similar to the amino group. youtube.com

In this compound, the two activating groups (-NH₂ and the pyrrolidinyl group) are in a meta-relationship to each other. Their activating effects reinforce each other, strongly directing incoming electrophiles to the positions ortho and para to them. The deactivating nitro group directs meta to its own position.

Considering the positions on the ring:

Position 4: This position is ortho to the pyrrolidinyl group and para to the amino group. It is strongly activated by both.

Position 6: This position is ortho to the amino group.

Position 3: This position is ortho to the nitro group and meta to both the amino and pyrrolidinyl groups.

The powerful ortho-, para-directing influence of the amino and pyrrolidinyl groups will dominate over the meta-directing effect of the nitro group. Therefore, electrophilic substitution is most likely to occur at the most activated positions, primarily position 4. Position 6 is also activated, but may be sterically hindered by the adjacent nitro group.

Table 2: Directing Effects of Substituents in this compound

Substituent Position Type Directing Effect
-NO₂ 2 Strong Deactivator Meta (to positions 4, 6)
-NH₂ 1 Strong Activator Ortho, Para (to positions 2, 4, 6)
-N(CH₂)₄ 5 Strong Activator Ortho, Para (to positions 4, 6)

Reactions Involving the Amino Nitrogen

The primary amino group can undergo various reactions typical of aromatic amines, though its reactivity is modulated by the other substituents.

Acylation: The amino group can be acylated by reacting with acyl chlorides or anhydrides to form amides. chegg.com However, the nucleophilicity of the amino nitrogen in this compound is significantly reduced by the strong electron-withdrawing effect of the ortho-nitro group. wikipedia.org This deactivation can make acylation reactions slower compared to aniline itself.

Diazotization: Primary aromatic amines react with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl at low temperatures (0-5 °C), to form diazonium salts. chemedx.orgresearchgate.net These salts are versatile intermediates in organic synthesis. The amino group in this compound can undergo diazotization, although the presence of the strongly deactivating ortho-nitro group can affect the stability and reactivity of the resulting diazonium salt. icrc.ac.iracs.org

Reactivity of the Pyrrolidinyl Ring

The pyrrolidinyl group is a saturated heterocyclic amine attached to the aromatic ring via its nitrogen atom. As an N-aryl pyrrolidine (B122466), this ring is generally stable under many reaction conditions. nih.gov The lone pair on the pyrrolidine nitrogen is involved in resonance with the aromatic ring, which reduces its basicity compared to an aliphatic pyrrolidine but also contributes to the activation of the aromatic ring towards EAS.

While generally stable, the pyrrolidine ring is not entirely inert. Under specific and often harsh conditions, N-substituted pyrrolidines can undergo reactions. For instance, certain N-alkyl pyrrolidines have been shown to undergo ring-opening when treated with chloroformates. acs.org Additionally, methods for the α-functionalization of N-protected pyrrolidines have been developed, such as palladium-catalyzed α-arylation of N-Boc-pyrrolidine. organic-chemistry.orgacs.org However, for this compound, such reactions would require specific conditions and are not expected to compete with the more facile reactions at the nitro and aniline moieties under standard transformations.

Stereochemical Aspects of Pyrrolidine Ring Transformations

The pyrrolidine ring in this compound can exist in various "envelope" and "twisted" conformations. In an envelope conformer, four of the carbon atoms are roughly coplanar, while the fifth atom (either a carbon or the nitrogen) is out of the plane. The puckering of the ring can be influenced by the nature and position of substituents. nih.gov While the primary substitution in this compound is on the nitrogen atom, this connection to the bulky 2-nitroaniline (B44862) group restricts the conformational freedom of the ring system.

Stereoisomerism becomes highly relevant when substituents are introduced onto the carbon atoms of the pyrrolidine ring. For instance, in 1,3-dipolar cycloaddition reactions used to synthesize substituted pyrrolidines, the stereochemistry at the 3 and 4 positions is determined by the geometry of the reacting dipolarophile, leading to either cis- or trans-substituted products. nih.gov Similarly, the spatial orientation of any substituents on the pyrrolidine ring can lead to different biological profiles and binding modes in enantioselective protein interactions. nih.gov

Table 1: Influence of Stereochemistry on Pyrrolidine Derivatives

Feature Description Significance in Potential Transformations
Pseudorotation The continuous puckering motion of the five-membered ring through various envelope and twist conformations. nih.gov Affects the thermodynamic stability of conformers and the accessibility of reaction sites.
Conformational Puckering The ring adopts specific C-4-exo or -endo envelope conformers, which can be controlled by substituents. nih.gov Determines the spatial orientation of substituents, impacting steric hindrance and reaction pathways.

| Cis/Trans Isomerism | The relative orientation of substituents on the pyrrolidine ring (e.g., at positions 3 and 4). nih.gov | Can dictate the biological activity and physical properties of the resulting derivatives. nih.gov |

Functionalization of the Pyrrolidine Nitrogen

The nitrogen atom within the pyrrolidine ring is a secondary amine and thus possesses nucleophilic and basic properties. nih.gov This makes it a prime site for chemical modification, a fact underscored by the observation that a vast majority of FDA-approved drugs containing a pyrrolidine scaffold are substituted at this N-1 position. nih.gov

For this compound, the pyrrolidine nitrogen has already undergone functionalization via its linkage to the nitroaniline ring. However, further reactions are conceivable, though less common for N-aryl pyrrolidines. In principle, if the N-aryl bond were to be cleaved, the nitrogen could be functionalized through various reactions such as:

Alkylation: Reaction with alkyl halides to introduce new alkyl groups.

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

The basicity of the pyrrolidine nitrogen is a key factor in its reactivity. This basicity can be significantly influenced by substituents on the ring, particularly at the C-2 position. nih.gov While the primary substituent in this compound is on the nitrogen itself, the electronic effects of the attached nitroaniline group will modulate this basicity.

Intramolecular and Intermolecular Reactions

The presence of multiple reactive sites—the aniline amine, the aromatic ring activated by the pyrrolidinyl group and deactivated by the nitro group, and the pyrrolidine nitrogen—allows for a variety of intramolecular and intermolecular reactions.

Cyclization Reactions

Cyclization reactions involving the constituent parts of this compound can be envisioned to form more complex heterocyclic systems.

Intramolecular Cyclization: An intramolecular reaction could potentially occur between a functional group on the pyrrolidine ring and the aniline portion of the molecule. For instance, N-chlorosuccinimide (NCS) has been used to mediate intramolecular cyclizations to form new C–N bonds. mdpi.com However, a significant challenge in such a reaction with this specific substrate would be competing chlorination on the electron-rich aniline ring. mdpi.com

Furthermore, the electronic nature of the nitroaniline system can hinder certain cyclization pathways. Studies on the synthesis of pyrrolidones from donor-acceptor cyclopropanes and anilines have shown that anilines bearing strong electron-withdrawing groups, such as 2-nitroaniline, fail to undergo the desired cyclization to form the lactam ring. nih.gov This suggests that the nucleophilicity of the aniline nitrogen in this compound is significantly diminished by the ortho-nitro group, which would likely inhibit cyclization reactions that require its participation.

Unusual isomerization-cyclization reactions have been observed for other 5-nitro-substituted heterocycles, indicating that the nitro group can direct the course of the reaction under specific conditions, such as microwave irradiation. nih.gov

Table 2: Potential Intramolecular Cyclization Strategies and Challenges

Reaction Type Reagents/Conditions Potential Product Core Major Challenges
NCS-Mediated Cyclization NCS, Et3N Fused Pyrrolo-quinoline system Competing chlorination at the aniline 4-position. mdpi.com
Acid-Catalyzed Cyclization Triflic Acid (TfOH) Tricyclic iminium species Requires an appropriate tether on the pyrrolidine ring; potential for rearrangement. researchgate.net

| Lactamization | Lewis Acid, Heat | Benzimidazolone derivative | Reduced nucleophilicity of the aniline nitrogen due to the ortho-nitro group may prevent cyclization. nih.gov |

Condensation Reactions

Condensation reactions typically involve the joining of two molecules with the loss of a small molecule, such as water. The primary amino group of the aniline moiety in this compound is a key handle for such transformations.

A classic example is the condensation with dicarbonyl compounds or their equivalents. For instance, amino-containing compounds can react with anhydrides like succinic anhydride (B1165640) or phthalic anhydride to form cyclic imides, such as pyrrolidine-2,5-diones. researchgate.net The reaction of this compound with succinic anhydride could potentially yield a corresponding N-substituted succinimide (B58015) derivative, although the reduced nucleophilicity of the aniline nitrogen would likely necessitate harsh reaction conditions.

Another powerful intermolecular reaction is the Ugi four-component reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a peptide-like structure. researchgate.net this compound could serve as the amine component in such a reaction, leading to complex acyclic products that could potentially undergo subsequent post-Ugi cyclization transformations. researchgate.net

Derivatization and Functionalization Strategies for 2 Nitro 5 1 Pyrrolidinyl Aniline

N-Alkylation and N-Acylation of the Aniline (B41778) Nitrogen

The secondary amine of the aniline group in 2-Nitro-5-(1-pyrrolidinyl)aniline is a primary target for functionalization via N-alkylation and N-acylation. These reactions can significantly modify the molecule's electronic characteristics by adding electron-donating or electron-withdrawing groups, which in turn affects its reactivity and spectroscopic behavior. chemistrysteps.com

N-Alkylation: The introduction of alkyl groups to the aniline nitrogen can be accomplished using various methods, such as reactions with alkyl halides or through reductive amination. researchgate.net The length and steric hindrance of these alkyl chains can be varied to control the solubility and intermolecular interactions of the resulting derivatives. For instance, N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline is a known derivative. bldpharm.com

N-Acylation: The acylation of the aniline nitrogen, commonly performed with acyl chlorides or anhydrides, results in an amide functionality. google.com This modification typically withdraws electron density from the aromatic ring, causing shifts in the compound's absorption and emission spectra. The diverse nature of the acyl group, from a simple acetyl to more complex aromatic or heterocyclic structures, allows for extensive customization of the molecule's final properties. google.com

Interactive Table: N-Alkylation and N-Acylation Reactions
ReagentReaction TypeResulting Functional Group
Alkyl HalideN-AlkylationSecondary or Tertiary Amine
Acyl ChlorideN-AcylationAmide
Anhydride (B1165640)N-AcylationAmide

Modifications of the Pyrrolidinyl Ring System

Introducing substituents onto the pyrrolidinyl ring can alter the steric environment around the aniline nitrogen and the nitro group. For example, adding bulky groups can lead to conformational changes that affect the molecule's planarity, thereby modifying its electronic conjugation and optical properties. The synthesis of various pyrrolidine (B122466) derivatives is a well-established field, offering numerous strategies for such modifications. organic-chemistry.orgresearchgate.net The interaction of pyrrolidine with polyaniline has been shown to involve a concurrent reduction and substitution mechanism, highlighting the reactivity of the pyrrolidine moiety. researchgate.netrsc.org

Introduction of Extended Conjugated Systems

A primary method for altering the optoelectronic properties of this compound involves creating extended conjugated systems. This is typically done by coupling the aniline derivative with other aromatic or heteroaromatic units to form larger π-systems. chemistrysteps.com Extending the conjugation usually leads to a bathochromic shift (a shift to longer wavelengths) in the UV-Vis absorption spectrum, a desirable characteristic for applications like dyes and nonlinear optical materials.

Common techniques for introducing these extended systems include palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions. In these processes, the aniline derivative is functionalized with a suitable leaving group, such as a halogen, to enable coupling with a boronic acid, alkene, or alkyne, respectively.

Interactive Table: Cross-Coupling Reactions for Extending Conjugation
Reaction NameReactant 1Reactant 2Resulting Linkage
Suzuki CouplingAryl HalideAryl Boronic AcidBiaryl
Heck CouplingAryl HalideAlkeneAryl-Alkene
Sonogashira CouplingAryl HalideTerminal AlkyneAryl-Alkyne

Derivatization for Advanced Analytical Characterization

The functionalization of this compound can be specifically tailored to improve its detection and quantification. This involves adding reporter groups or moieties that enhance its response to specific analytical techniques. chromatographyonline.comthermofisher.com

For instance, derivatization is a common strategy in the analysis of anilines and nitroanilines to improve their detection by methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC). chromatographyonline.comthermofisher.comscribd.com While HPLC can often analyze these compounds without derivatization, techniques like solid-phase extraction (SPE) are used to concentrate the analytes and increase sensitivity. chromatographyonline.comthermofisher.comnih.gov The introduction of fluorescent tags can significantly boost detection sensitivity in fluorescence spectroscopy, and adding electroactive groups can make the molecule more suitable for electrochemical analysis. The design of such derivatives often requires balancing the desired analytical improvement with potential changes to the parent molecule's fundamental properties. researchgate.net

Exploration of Structure-Reactivity Relationships in Derivatives

The systematic derivatization of this compound offers a valuable framework for investigating structure-reactivity relationships. acs.orgnih.govresearchgate.net By methodically altering specific parts of the molecule and observing the subsequent changes in its chemical and physical properties, researchers can gain insights into the electronic and steric factors that control its behavior. acs.orgresearchgate.net

For example, synthesizing a series of derivatives with different substituents on the aniline nitrogen can help to understand the influence of electron-donating and electron-withdrawing groups on the reactivity of the nitro group or the aromatic ring. chemistrysteps.com This knowledge is essential for the rational design of new molecules with customized properties for targeted applications. Studies on substituted anilines have shown that the type and position of substituents are crucial in determining their toxic potency, with electron-withdrawing groups generally leading to higher toxicity. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophore Analysis

The electronic properties of 2-Nitro-5-(1-pyrrolidinyl)aniline are dominated by its "push-pull" or donor-π-acceptor (D-π-A) architecture. The molecule's chromophore, the part responsible for its color, is composed of three key components: the electron-donating pyrrolidinyl group, the electron-withdrawing nitro group, and the conjugated π-system of the benzene (B151609) ring that connects them.

This arrangement facilitates a significant electronic event known as an intramolecular charge transfer (ICT) transition upon absorption of light. The primary absorption band observed in the electronic spectrum corresponds to a π→π* transition, specifically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.org In this transition, electron density is effectively moved from the electron-rich pyrrolidinyl group and the aniline (B41778) ring (the donor segment) to the electron-deficient nitro group (the acceptor segment). chemrxiv.org Molecules with similar D-π-A structures, such as para-nitroaniline, are well-studied examples of this phenomenon, where the charge transfer character of the first absorption band is significant. chemrxiv.org The efficiency of this ICT is what gives the compound its characteristic color and is a key determinant of its potential applications in materials science.

Solvatochromic Effects and Environment Sensing

Solvatochromism is a phenomenon where the color of a substance changes with the polarity of the solvent it is dissolved in. This compound is expected to exhibit pronounced solvatochromism due to the significant change in its dipole moment upon electronic excitation. The ground state of the molecule is less polar than its excited state, where the full charge transfer has occurred.

In nonpolar solvents, the molecule's absorption maximum (λmax) is found at a lower wavelength. As the polarity of the solvent increases, it preferentially stabilizes the more polar excited state over the ground state. This stabilization lowers the energy gap for the electronic transition, resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption maximum. chemrxiv.org For the analogous compound para-nitroaniline, a redshift of over 0.6 eV is observed when moving from a nonpolar solvent like cyclohexane (B81311) to a highly polar solvent like water. chemrxiv.org This sensitivity to the local environment's polarity means that this compound can act as a probe for environment sensing, with its solution color providing a direct visual indication of the polarity of its surroundings.

Table 1: Expected Solvatochromic Shift of the ICT Band

SolventPolarity (Relative)Expected λmax PositionExpected Color
HexaneLowShorter WavelengthYellow
DichloromethaneMediumIntermediate WavelengthOrange
AcetonitrileHighLonger WavelengthRed-Orange
Dimethyl Sulfoxide (B87167)Very HighLongest WavelengthDeep Red

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal confirmation of a compound's molecular formula. nih.gov Unlike low-resolution mass spectrometry, HRMS provides the mass of a molecule with extremely high accuracy (typically to within 5 ppm), allowing for the determination of a single, unambiguous elemental composition from the measured mass. For this compound (C10H13N3O2), HRMS would be used to verify its calculated exact mass of 207.1008.

Furthermore, HRMS is used to analyze the fragmentation patterns of the molecule under ionization, which provides structural information that corroborates the proposed structure. nih.gov In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]+ would be observed at m/z 207. Subsequent fragmentation would likely proceed through characteristic pathways for nitroanilines and pyrrolidine-substituted aromatics.

Key Expected Fragmentation Pathways:

Loss of the Nitro Group: A prominent fragment would likely arise from the loss of NO2 (46 Da), resulting in a fragment ion at m/z 161.

Pyrrolidine (B122466) Ring Fragmentation: Cleavage within the pyrrolidine ring is common, often leading to the loss of ethylene (B1197577) (C2H4, 28 Da) from the N-heterocycle.

Cleavage of the C-N Bond: The bond between the benzene ring and the pyrrolidinyl nitrogen may cleave, leading to fragments corresponding to the pyrrolidinyl cation or the nitroaniline radical cation.

Table 2: Predicted HRMS Data for this compound

Ion/FragmentFormulaCalculated Exact Mass (m/z)
[M]+[C10H13N3O2]+207.1008
[M - NO2]+[C10H13N]+161.0919
[M - C2H4]+[C8H9N3O2]+179.0695

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide information about connectivity and electronic properties, only single-crystal X-ray crystallography can reveal the precise three-dimensional arrangement of atoms in the solid state. researchgate.net This technique provides definitive proof of the molecular structure, including bond lengths, bond angles, and torsional angles. mdpi.com

For this compound, an X-ray crystal structure would confirm the meta substitution pattern of the nitro and pyrrolidinyl groups on the aniline ring. It would also reveal the planarity of the benzene ring and the conformation of the pyrrolidine ring (e.g., envelope or twist conformation). Crucially, this analysis elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonds (potentially between the amine proton and a nitro oxygen of an adjacent molecule) and π-π stacking interactions between aromatic rings. nih.gov These non-covalent forces are fundamental to the material's bulk properties. The result of a crystallographic analysis is a detailed set of data, including the crystal system, space group, and unit cell dimensions.

Table 3: Illustrative Crystallographic Data Table

ParameterExample Value
Chemical FormulaC10H13N3O2
Formula Weight207.23
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.513(2)
b (Å)12.042(3)
c (Å)10.115(2)
β (°)105.34(1)
Volume (Å3)998.5(4)
Z (molecules/unit cell)4
Density (calculated) (g/cm3)1.378
R-factor0.045

Computational Chemistry and Theoretical Investigations of 2 Nitro 5 1 Pyrrolidinyl Aniline

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure and energetic properties of molecules. For 2-Nitro-5-(1-pyrrolidinyl)aniline, these methods can predict its geometry, electron distribution, and spectroscopic characteristics with a high degree of accuracy.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. Theoretical calculations using DFT, particularly with hybrid functionals like B3LYP and a suitable basis set such as 6-311++G(d,p), are instrumental in determining the optimized molecular geometry of this compound.

Table 1: Predicted Geometrical Parameters of this compound using DFT

ParameterPredicted Value
C-N (Pyrrolidinyl) Bond Length~1.38 Å
C-N (Amino) Bond Length~1.39 Å
C-N (Nitro) Bond Length~1.47 Å
N-O (Nitro) Bond Length~1.23 Å
C-C (Aromatic) Bond Lengths1.38 - 1.41 Å
Dihedral Angle (Pyrrolidine-Aromatic)Twisted

Note: These are theoretically predicted values based on DFT calculations of analogous molecules and are subject to variation based on the specific computational method and basis set employed.

HOMO-LUMO Energy Gap Analysis and Electron Density Distribution

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For this compound, the electron-donating pyrrolidinyl and amino groups are expected to raise the energy of the HOMO, while the electron-withdrawing nitro group will lower the energy of the LUMO. This combined effect is predicted to result in a relatively small HOMO-LUMO gap, suggesting a molecule that is likely to be reactive and exhibit significant charge transfer characteristics. The electron density of the HOMO is anticipated to be localized primarily on the pyrrolidinyl-substituted aniline (B41778) ring, reflecting its electron-donating nature. In contrast, the LUMO's electron density is expected to be concentrated on the nitro group and the adjacent carbon atoms of the aromatic ring, highlighting its role as an electron acceptor. This distribution facilitates intramolecular charge transfer (ICT) from the donor part (pyrrolidinyl-aniline) to the acceptor part (nitrobenzene) upon electronic excitation.

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted Value
HOMO Energy~ -5.5 eV
LUMO Energy~ -2.5 eV
HOMO-LUMO Energy Gap~ 3.0 eV
Dipole MomentHigh

Note: These values are theoretical estimations derived from studies on similar nitroaniline systems and may vary depending on the computational level.

Prediction of Spectroscopic Properties (e.g., ¹H NMR, UV-Vis, IR)

Computational methods can also predict the spectroscopic signatures of this compound, which are essential for its experimental identification and characterization.

¹H NMR: The chemical shifts in the ¹H NMR spectrum are highly dependent on the electronic environment of the protons. The aromatic protons are expected to show complex splitting patterns. Protons ortho and para to the electron-donating amino and pyrrolidinyl groups will likely be shifted upfield compared to benzene (B151609), while the proton ortho to the electron-withdrawing nitro group will be shifted downfield. The protons of the pyrrolidine (B122466) ring will appear in the aliphatic region, with their chemical shifts influenced by the attachment to the aromatic ring.

UV-Vis: The electronic transitions responsible for UV-Vis absorption can be predicted using Time-Dependent DFT (TD-DFT). Due to the intramolecular charge transfer character, a strong absorption band in the visible or near-UV region is expected. This transition would correspond to the promotion of an electron from the HOMO to the LUMO. The position of this band is sensitive to solvent polarity. jchps.comresearchgate.net

IR: The infrared spectrum is characterized by vibrational modes of the functional groups. Characteristic peaks are expected for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1500-1570 cm⁻¹ and 1300-1380 cm⁻¹, respectively), the C-N stretching vibrations, and the various C-H and C-C vibrations of the aromatic and pyrrolidine rings. wpmucdn.comresearchgate.netwikieducator.orglibretexts.orgresearchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

Conformational Dynamics and Flexibility

The flexibility of this compound arises primarily from the rotation around the C-N bond connecting the pyrrolidine ring to the aniline moiety and the puckering of the five-membered pyrrolidine ring itself. MD simulations can explore the potential energy surface associated with these motions. The pyrrolidine ring is not planar and can adopt various "envelope" and "twisted" conformations. The barrier to interconversion between these puckered states is typically low, leading to a dynamic equilibrium of conformers at room temperature. The rotation around the C-N bond connecting the pyrrolidine to the aromatic ring will be somewhat restricted due to steric hindrance and the partial double bond character, but different rotational conformers are expected to exist. acs.orgnih.gov

Intermolecular Interactions and Solvent Effects

The presence of polar functional groups, namely the nitro and amino groups, as well as the nitrogen atom of the pyrrolidine ring, suggests that this compound will exhibit significant intermolecular interactions. In the solid state, hydrogen bonding between the amino group of one molecule and the nitro group of another is a likely possibility.

In solution, the nature of the solvent will play a crucial role in the molecule's behavior. MD simulations in explicit solvent can model these interactions. In polar protic solvents, hydrogen bonding between the solvent and the solute's polar groups will be prominent. In polar aprotic solvents, dipole-dipole interactions will dominate. These solvent interactions can influence the conformational preferences of the molecule and will have a notable effect on its electronic properties, particularly the UV-Vis absorption spectrum, a phenomenon known as solvatochromism. rsc.orgnrel.gov Studies on similar nitroaromatic compounds have shown that increasing solvent polarity can lead to a stabilization of the charge-separated excited state, resulting in a red-shift of the absorption maximum. nrel.gov

Theoretical Studies of Reaction Mechanisms and Pathways

Theoretical investigations into the reaction mechanisms of this compound would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of a given reaction. These studies are crucial for understanding how the compound might behave in various chemical transformations.

The transition state is a fleeting, high-energy configuration that a molecule must pass through to transform from reactant to product. Characterizing the transition state is a cornerstone of understanding reaction mechanisms. For a reaction involving this compound, computational chemists would first propose a plausible reaction pathway. Then, using specialized algorithms, they would locate the transition state structure on the potential energy surface.

A key aspect of this characterization is vibrational frequency analysis. A true transition state is identified by the presence of a single imaginary frequency in its computed vibrational spectrum. This imaginary frequency corresponds to the motion along the reaction coordinate, the specific path leading from reactant to product through the transition state.

For instance, in a potential electrophilic aromatic substitution reaction on the aniline ring, the transition state would involve the attacking electrophile forming a partial bond with a carbon atom of the ring, leading to a high-energy intermediate. The characterization would involve determining the precise bond lengths and angles of this transient species.

Table 1: Hypothetical Transition State Geometrical Parameters for an Electrophilic Attack on this compound

ParameterReactant (Å)Transition State (Å)Product (Å)
C-E Bond Length (E=Electrophile)---~2.0 - 2.5~1.5
C-H Bond Length (at site of attack)~1.08~1.2 - 1.4---
C-C Bond Lengths (in aromatic ring)~1.40Distorted~1.40

This table presents hypothetical data based on typical values observed in computational studies of electrophilic aromatic substitution reactions.

Computational studies can also predict the selectivity of a reaction. For this compound, which has multiple potential reaction sites, theoretical calculations can determine which site is most likely to react. This is achieved by comparing the activation energies for reactions at different positions on the molecule. The pathway with the lowest activation energy will be the most favored, thus determining the regioselectivity.

For example, in considering the nitration of this compound, computational models could predict whether the incoming nitro group would preferentially add to the positions ortho or meta to the pyrrolidinyl group, taking into account the directing effects of both the nitro and pyrrolidinyl substituents.

Table 2: Hypothetical Reaction Energetics for Competing Reaction Pathways

Reaction PathwayActivation Energy (kcal/mol)Reaction Energy (kcal/mol)Predicted Outcome
Electrophilic attack at C415-10Major Product
Electrophilic attack at C620-8Minor Product
Electrophilic attack at C325-5Trace Product

This table is a hypothetical representation of how computational data can be used to predict reaction selectivity.

Structure-Property Relationship Modeling

Structure-property relationship modeling aims to establish a correlation between the molecular structure of a compound and its macroscopic properties. For this compound, this could involve predicting properties such as its electronic absorption spectrum, dipole moment, and nonlinear optical properties based on its computed electronic structure.

DFT and its time-dependent extension (TD-DFT) are powerful tools for this purpose. By calculating the molecular orbitals and their energy levels, one can predict the wavelengths of light the molecule will absorb. This is particularly relevant for colored compounds like nitroanilines.

The distribution of electron density within the molecule, which can be quantified through calculated parameters like atomic charges and the dipole moment, is crucial for understanding its polarity and intermolecular interactions. These properties are, in turn, related to its solubility and how it interacts with other molecules.

While specific quantitative structure-property relationship (QSPR) models for this compound are not found in the surveyed literature, studies on similar nitroaniline derivatives demonstrate the utility of this approach. For instance, computational models have been successfully used to correlate the calculated electronic properties of substituted anilines with their observed metabolic pathways.

Advanced Materials and Optoelectronic Applications of 2 Nitro 5 1 Pyrrolidinyl Aniline and Its Derivatives

Nonlinear Optical (NLO) Properties

Materials with significant NLO responses are crucial for technologies like optical switching, data storage, and frequency conversion. The NLO properties of organic molecules are governed by their molecular hyperpolarizability. Push-pull molecules, such as 2-Nitro-5-(1-pyrrolidinyl)aniline, are of particular interest in this field due to their large second-order NLO response. rug.nl

The first hyperpolarizability (β) is a molecular-level property that quantifies the second-order NLO response. Studies often focus on analogous "push-pull" systems, like p-nitroaniline (p-NA), to understand the fundamental principles. In these molecules, the NLO response is typically dominated by the lowest-lying charge-transfer excited state. researchgate.net The magnitude of β is highly dependent on the strength of the donor and acceptor groups and the nature of the π-conjugated system connecting them.

Theoretical and experimental studies, such as electric-field-induced second-harmonic generation (EFISH) and hyper-Rayleigh scattering (HRS), are used to determine β values. rug.nl For instance, the first hyperpolarizability of p-nitroaniline has been calculated and measured in various solvents, demonstrating the influence of the local environment on the NLO response. researchgate.net While specific β values for this compound are not widely published, its structure, which combines the strong donating character of the pyrrolidinyl group with the accepting nitro group, suggests a significant first hyperpolarizability. The pyrrolidinyl group is generally considered a stronger electron donor than the amino group in p-NA, which would imply a potentially larger β value for this compound.

Table 1: Calculated First Hyperpolarizability (β) of p-nitroaniline in Various Solvents at 1064 nm

Solvent Calculated β (x 10⁻³⁰ esu)
Dioxane 56
Methylene Chloride 53
Acetonitrile 62
Methanol 73

Data sourced from a study on the first hyperpolarizability of p-nitroaniline. researchgate.net

The design of molecules with high β values follows several key principles, which are exemplified by the structure of this compound:

Strong Donor and Acceptor Groups: The efficiency of intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation is a primary determinant of the NLO response. The pyrrolidinyl group is an effective donor, and the nitro group is a classic strong acceptor.

Effective π-Conjugated Bridge: The benzene (B151609) ring acts as a π-conjugated system that facilitates the electronic communication between the donor and acceptor groups.

Two-State Model: The first hyperpolarizability of many push-pull molecules can be effectively described by a two-state model. researchgate.net This model links β to the energy of the charge-transfer transition and the change in dipole moment between the ground and excited states. Enhancing the donor/acceptor strength increases this change in dipole moment, thereby increasing β.

A-π-D-π-A and D-π-A-π-D Structures: Extending the conjugation and creating multipolar structures can further enhance the NLO response. Derivatives of this compound could be designed following these principles to achieve even greater hyperpolarizabilities.

Photophysical Properties and Charge Transfer Phenomena

The photophysical behavior of this compound is dominated by intramolecular charge transfer (ICT), a process where an electron is transferred from the electron-rich pyrrolidinyl moiety to the electron-deficient nitro group upon photoexcitation. This ICT is responsible for the molecule's characteristic absorption and emission properties.

Upon absorption of light, the molecule transitions from its ground state to an excited state with significant charge-transfer character. The dynamics of this excited state are critical for its potential applications. Studies on similar nitroaromatic compounds, such as ortho-nitroaniline (ONA), reveal complex excited-state pathways. nih.gov In the ONA cation, the lowest-lying electronic excited state is more than 2 eV above the ground state, and dissociation requires significant energy, indicating high stability. nih.gov This stability is partly attributed to strong intramolecular hydrogen bonding between the amino and nitro groups. nih.gov

For this compound, while direct intramolecular hydrogen bonding between the functional groups is not present as in ONA, the strong electronic coupling between the donor and acceptor dictates its excited-state behavior. The efficiency of the ICT process and the lifetime of the resulting charge-separated state are key parameters influencing its suitability for optoelectronic devices. The energy of the ICT state is lower than that of the local excitations, making it the primary de-excitation pathway.

The luminescence (fluorescence or phosphorescence) of push-pull compounds is highly sensitive to the electronic nature of substituents and the polarity of the solvent. Modifying the aniline (B41778) ring or the pyrrolidinyl group can tune the photophysical properties.

Research on derivatives of the related p-nitroaniline provides a framework for understanding these effects. researchgate.net

Electron-Donating Groups (EDGs): Adding further EDGs to the aromatic ring generally causes a redshift (a shift to longer wavelengths) in the absorption spectrum. researchgate.net This is because EDGs raise the energy of the Highest Occupied Molecular Orbital (HOMO), reducing the HOMO-LUMO energy gap. researchgate.net Strong donors like -OH and -OCH3 have been shown to be particularly effective in this regard. researchgate.net

Electron-Withdrawing Groups (EWGs): Conversely, adding EWGs tends to cause a blueshift (a shift to shorter wavelengths) in the absorption spectrum by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and increasing the energy gap. researchgate.net

This tunability allows for the rational design of molecules with specific absorption and emission characteristics for applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors.

Table 2: General Effect of Substituents on the Photophysical Properties of p-Nitroaniline Analogs

Substituent Type Effect on Absorption Spectrum Effect on HOMO-LUMO Gap Charge Transfer (CT) Character
Electron-Donating (e.g., -OH, -OCH₃, -NH₂) Redshift Decrease Slightly Enhanced
Electron-Withdrawing (e.g., -CN, -CF₃, -SO₂H) Blueshift Increase Decreased (more local excitation)

Based on findings from theoretical investigations on p-nitroaniline derivatives. researchgate.net

Potential as Building Blocks for Functional Polymers and Extended Structures

The combination of reactive functional groups and desirable optoelectronic properties makes this compound a valuable building block for the synthesis of functional polymers and complex molecular architectures. klinger-lab.de Nitro compounds are recognized as versatile intermediates in organic synthesis. frontiersin.org

The molecule offers several synthetic handles for incorporation into larger systems:

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group. mdpi.com This transformation yields a diamine derivative, 2,5-diamino-(1-pyrrolidinyl)benzene, which is a classic monomer for the synthesis of high-performance polymers like polyimides and polyamides. This new amino group can also be a site for further functionalization.

Reactions at the Aniline Nitrogen: The secondary amine of the pyrrolidine (B122466) ring and the primary amine of the aniline can potentially be involved in various coupling reactions, though the aniline amine is the more common reaction site.

Aromatic Substitution: The benzene ring itself can be further functionalized, allowing for the creation of cross-linked polymers or the attachment of other functional moieties.

By polymerizing or derivatizing this building block, it is possible to create materials where the NLO and photophysical properties of the individual monomer units are translated into a macroscopic material response. klinger-lab.de This approach is key to developing new polymers for organic electronics, photorefractive materials, and advanced coatings. The development of synthetic pathways to incorporate such tailored building blocks is a central challenge in creating multifunctional block copolymers and complex polymer architectures. klinger-lab.de

Future Research Directions and Unexplored Avenues

Discovery of Novel Synthetic Pathways to 2-Nitro-5-(1-pyrrolidinyl)aniline

While established methods for the synthesis of substituted nitroanilines exist, the development of more efficient, sustainable, and versatile synthetic routes is a perpetual goal in chemical research. Future investigations should prioritize the discovery of novel pathways to this compound that offer advantages in terms of yield, cost-effectiveness, and environmental impact.

A promising area of exploration involves the adaptation of modern synthetic methodologies. For instance, methods developed for the synthesis of related compounds, such as 2-nitro-5-(phenylthio)-anilines, could be modified. One such patented method involves the reaction of 5-chloro-2-nitroanilines with thiophenols in the presence of a base google.com. A parallel approach could be envisioned where 5-chloro-2-nitroaniline (B48662) is reacted with pyrrolidine (B122466) under suitable catalytic conditions.

Furthermore, a general method for the synthesis of substituted o-nitroanilines has been disclosed, which involves the nitration of a substituted aniline (B41778) with a nitrite (B80452) in the presence of an oxidizing agent google.com. This approach could potentially be tailored for the synthesis of this compound by starting with 3-(1-pyrrolidinyl)aniline. The key would be to achieve regioselective nitration at the 2-position.

The development of greener synthetic routes is another critical research direction. This could involve the use of environmentally benign solvents, catalysts, and reagents. For example, exploring enzyme-catalyzed reactions or reactions in aqueous media could significantly reduce the environmental footprint of the synthesis.

A comparative overview of potential starting materials and key reaction types is presented in the table below.

Starting MaterialReagentPotential Reaction TypeKey Challenge
5-chloro-2-nitroanilinePyrrolidineNucleophilic Aromatic SubstitutionCatalyst development for efficient coupling
3-(1-pyrrolidinyl)anilineNitrating agent (e.g., NaNO2, oxidizing agent)Electrophilic Aromatic SubstitutionAchieving high regioselectivity for the nitro group
AnilinePyrrolidine, Nitrating agentMulti-step synthesis involving pyrrolidination and nitrationOptimization of reaction sequence and conditions

Development of Chiral Analogs and Enantioselective Synthesis

The introduction of chirality into a molecular structure can have profound effects on its physical, chemical, and biological properties. The development of chiral analogs of this compound and their enantioselective synthesis represents a significant and largely unexplored research avenue. Chiral variants could exhibit unique optical properties, such as circular dichroism and nonlinear optical activity, making them valuable for advanced optical materials and devices.

Future research should focus on the design and synthesis of chiral derivatives where the chirality is introduced either on the pyrrolidine ring or through the presence of a chiral substituent on the aniline backbone. A review of asymmetric syntheses of enantioenriched 2,5-disubstituted pyrrolidines highlights various strategies that could be adapted, including the use of chiral pool starting materials and asymmetric catalysis nih.gov.

Organocatalysis, in particular, has emerged as a powerful tool for enantioselective synthesis unibo.it. Chiral pyrrolidine-based organocatalysts are known to effectively promote a variety of asymmetric transformations. Research could be directed towards developing an organocatalytic method for the synthesis of chiral this compound derivatives. For instance, an asymmetric Michael addition of a nitro-containing precursor to an α,β-unsaturated pyrrolidine derivative could be a viable strategy.

The table below outlines potential strategies for achieving enantioselectivity.

Chiral Element LocationSynthetic StrategyPotential Catalyst/AuxiliaryExpected Outcome
Pyrrolidine RingAsymmetric synthesis of a chiral pyrrolidine precursorChiral organocatalyst, chiral metal complexEnantiomerically enriched 2-Nitro-5-(chiral-pyrrolidinyl)aniline
Aniline BackboneIntroduction of a chiral substituentResolution of a racemic mixture, asymmetric synthesisDiastereomeric or enantiomeric products with unique properties
AtropisomerismSterically hindered rotation around the C-N bondDesign of sterically demanding substituentsStable, optically active atropisomers

Investigation of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

The principles of Process Analytical Technology (PAT) are increasingly being adopted in the chemical industry to enhance process understanding, control, and efficiency. The application of advanced spectroscopic techniques for the real-time monitoring of the synthesis of this compound is a crucial area for future research. In-line and on-line monitoring can provide valuable kinetic and mechanistic data, leading to optimized reaction conditions and improved product quality.

A variety of spectroscopic techniques are suitable for real-time reaction monitoring. The choice of technique will depend on the specific reaction being monitored and the species of interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to quantify reactants, intermediates, and products in the reaction mixture.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Useful for monitoring the concentration of chromophoric species, such as the nitroaniline product.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can provide information about functional group transformations during the reaction.

Near-Infrared (NIR) Spectroscopy: Can be used for non-invasive monitoring of bulk chemical and physical properties of the reaction mixture.

The implementation of these techniques in a continuous flow synthesis setup would be particularly advantageous, allowing for rapid process optimization and control.

The following table summarizes the potential applications of different spectroscopic techniques.

Spectroscopic TechniqueInformation ProvidedMode of ApplicationAdvantages
NMRStructural elucidation, quantification of speciesOn-line, flow-through cellHighly specific, detailed structural information
UV-VisConcentration of chromophoric speciesIn-line, fiber optic probeSimple, sensitive for conjugated systems
IR/RamanFunctional group analysis, reaction progressIn-line, immersion probeMolecularly specific, can be used in various media
NIRBulk chemical and physical propertiesIn-line, non-contact probeNon-invasive, rapid analysis

Expansion of Computational Models for Complex Reactivity and Material Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. The expansion of computational models for this compound and its derivatives will be instrumental in guiding future experimental work.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. For instance, a study on substituted N-(methoxysalicylidene) anilines utilized DFT to calculate and compare infrared, NMR, and UV-Vis spectra with experimental data, aiding in structural identification article4pub.com. A similar approach can be applied to this compound to gain a deeper understanding of its structure-property relationships.

Furthermore, computational models can be used to explore the reactivity of the molecule in various chemical transformations. For example, modeling the transition states of potential synthetic reactions can help in identifying the most favorable reaction pathways and optimizing reaction conditions.

In the realm of material design, computational screening can be used to predict the properties of novel derivatives of this compound with enhanced optical or electronic properties. This can accelerate the discovery of new materials for specific applications.

Key areas for computational investigation are highlighted in the table below.

Computational MethodResearch FocusPredicted PropertiesImpact on Research
Density Functional Theory (DFT)Electronic structure, geometry, spectroscopic propertiesIR, NMR, UV-Vis spectra, molecular orbitalsDeeper understanding of structure-property relationships
Time-Dependent DFT (TD-DFT)Excited state properties, optical absorptionAbsorption and emission spectra, nonlinear optical propertiesDesign of new optical materials
Molecular Dynamics (MD)Intermolecular interactions, bulk propertiesCrystal packing, solvation effectsPrediction of solid-state properties and behavior in solution
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzyme-catalyzed reactions, reactivity in complex environmentsReaction mechanisms, activation energiesDesign of biocatalytic synthetic routes

Exploration of New Material Science Applications Beyond Optics

While the optical properties of this compound have been a primary focus, there is a vast and largely unexplored potential for this compound in other areas of material science. The presence of both electron-donating (pyrrolidinyl) and electron-withdrawing (nitro) groups on the aniline backbone suggests that it could possess interesting electronic and electrochemical properties.

One promising avenue is the use of nitroanilines as precursors for the synthesis of advanced materials. For example, p-nitroaniline has been used to create N-doped graphenelike nanostructures and as a nanofiller in polymer composites to enhance their thermomechanical properties acs.org. Similar research could be undertaken with this compound to explore its potential in creating novel carbon-based nanomaterials with tailored properties.

The electrochemical properties of this compound could also be investigated for applications in sensors, energy storage, and electrocatalysis. The nitro group is electrochemically active and can undergo reduction, which could be exploited in the design of electrochemical sensors for various analytes.

Furthermore, the ability of the aniline nitrogen to coordinate with metal ions opens up the possibility of creating novel coordination polymers and metal-organic frameworks (MOFs). These materials could exhibit interesting magnetic, catalytic, or porous properties.

The table below outlines potential new material science applications.

Application AreaRationalePotential Material TypeKey Research Objective
NanomaterialsPrecursor for N-doped carbon materialsGraphene-like nanosheets, carbon dotsSynthesis and characterization of novel nanomaterials
Polymer CompositesNanofiller to enhance polymer propertiesPolymer nanocompositesImprovement of thermal and mechanical stability of polymers
Electrochemical SensorsRedox-active nitro groupModified electrodesDevelopment of sensitive and selective sensors
Energy StoragePotential for redox activityElectrode material for batteries or supercapacitorsInvestigation of charge storage capacity and cycling stability
Coordination Polymers/MOFsCoordinating aniline nitrogenMetal-organic frameworks, coordination polymersSynthesis of new materials with porous, magnetic, or catalytic properties

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-nitro-5-(1-pyrrolidinyl)aniline, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The synthesis typically involves two key steps: (1) nitration of a substituted aniline precursor to introduce the nitro group and (2) nucleophilic substitution or coupling to attach the pyrrolidine moiety. For example, evidence from analogous compounds suggests using palladium-catalyzed cross-coupling or reductive amination under hydrogen gas (H₂) with Pd/C as a catalyst. Reaction parameters such as temperature (e.g., 60–80°C for nitro reduction), solvent polarity (e.g., ethanol or DMF), and stoichiometry of reagents (e.g., 1.2–1.5 equivalents of pyrrolidine) significantly influence yield optimization. Monitoring via TLC or LCMS at intermediate stages ensures reaction progress .

Q. How can the purity of this compound be validated, and what analytical techniques are essential for characterization?

  • Methodological Answer : Purity is validated using HPLC or LCMS (e.g., >95% purity threshold). Structural confirmation relies on ¹H/¹³C NMR to identify key signals: the nitro group adjacent to the amine (δ ~8.0–8.5 ppm for aromatic protons) and pyrrolidine’s methylene protons (δ ~1.5–3.0 ppm). FTIR can confirm the nitro (-NO₂) stretch (~1520 cm⁻¹) and amine (-NH₂) bands (~3350 cm⁻¹). Elemental analysis (C, H, N) ensures stoichiometric consistency .

Q. What solvent systems and chromatographic methods are optimal for isolating this compound from reaction mixtures?

  • Methodological Answer : Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate 7:3 to 1:1) effectively separates polar byproducts. For challenging separations, preparative HPLC with a C18 column and acetonitrile/water mobile phase (0.1% TFA) resolves closely related impurities. Recrystallization in ethanol/water mixtures enhances crystalline purity .

Q. How does the electron-withdrawing nitro group influence the reactivity of the aniline ring in further functionalization?

  • Methodological Answer : The nitro group deactivates the aromatic ring via meta-directing effects, reducing electrophilic substitution reactivity. However, it facilitates nucleophilic aromatic substitution (NAS) at the para position under basic conditions. Computational studies (DFT) can predict sites for regioselective modifications, such as halogenation or coupling reactions .

Q. What safety protocols are critical when handling this compound, given its structural similarity to nitroaromatic compounds?

  • Methodological Answer : Nitroaromatics are potential mutagens and sensitizers. Use fume hoods, nitrile gloves, and PPE to avoid dermal exposure. Store in amber glass under inert gas (N₂/Ar) to prevent degradation. Monitor waste disposal per EPA guidelines (e.g., DTXSID80592998 for analogous nitroanilines) .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 40–60°C for 1–4 weeks. Analyze degradation products via LCMS and quantify parent compound loss using calibration curves. Nitro group reduction to amine or hydrolysis to phenol are common degradation pathways .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic reduction of the nitro group in this compound derivatives under hydrogenation conditions?

  • Methodological Answer : Hydrogenation over Pd/C proceeds via a stepwise mechanism: (1) adsorption of H₂ on the catalyst surface, (2) nitro group reduction to hydroxylamine intermediate, and (3) further reduction to amine. Kinetic studies (e.g., varying H₂ pressure and catalyst loading) reveal rate-determining steps. In situ IR spectroscopy tracks intermediate formation .

Q. How do steric and electronic effects of the pyrrolidine substituent influence the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess binding affinities. The pyrrolidine’s rigidity and basicity enhance interactions with hydrophobic pockets or protonated residues (e.g., aspartate in kinases). Compare IC₅₀ values of analogs with varying substituents (e.g., piperidine vs. pyrrolidine) to quantify steric effects .

Q. Can this compound serve as a photoactive probe for studying electron transfer mechanisms in supramolecular systems?

  • Methodological Answer : UV-Vis spectroscopy (λₐ₆ₛ ~400 nm for nitroanilines) monitors photoinduced charge transfer. Time-resolved fluorescence quenching experiments with electron donors (e.g., triethylamine) quantify excited-state lifetimes. Cyclic voltammetry measures reduction potentials to correlate with photocatalytic efficiency .

Q. What computational approaches predict the regioselectivity of electrophilic attacks on this compound?

  • Methodological Answer : DFT calculations (B3LYP/6-311G**) compute Fukui indices (ƒ⁺) to identify electrophilic sites. Natural Bond Orbital (NBO) analysis evaluates resonance stabilization. Compare with experimental bromination or nitration outcomes to validate predictions .

Q. How does the compound’s solubility profile impact its formulation for in vivo pharmacokinetic studies?

  • Methodological Answer : Determine logP (octanol/water partition coefficient) via shake-flask method. Use Hansen solubility parameters (HSPiP software) to identify compatible excipients (e.g., PEG 400 for aqueous solubility). Assess bioavailability in rodent models using LC-MS/MS plasma analysis .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?

  • Methodological Answer : Implement Quality-by-Design (QbD) principles: define critical process parameters (CPPs) like reaction temperature and mixing speed via DoE (e.g., Box-Behnken design). Use PAT tools (e.g., inline FTIR) for real-time monitoring. Statistical process control (SPC) charts track impurity levels across batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.